2,6-Dichloroquinoline

Description

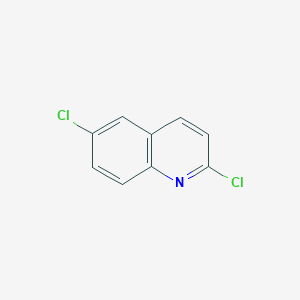

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDFGLZUUCLXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345842 | |

| Record name | 2,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-72-6 | |

| Record name | 2,6-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2,6-Dichloroquinoline (CAS: 1810-72-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound identified by CAS number 1810-72-6.[1][2] Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, spectroscopic profile, established synthetic methodologies, and key chemical reactions. Furthermore, it explores the compound's significant role as a versatile building block in the synthesis of pharmacologically active agents and advanced materials. The guide concludes with essential safety, handling, and toxicological information to ensure its responsible use in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic heterocycle. Its structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring, with chlorine substituents at the 2- and 6-positions. This substitution pattern profoundly influences the molecule's reactivity and utility as a chemical intermediate.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (C₉H₅Cl₂N).

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1810-72-6 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Appearance | White to light yellow/tan solid, powder, or crystal | [4][5][6] |

| Melting Point | 161-164 °C | [4][7] |

| Boiling Point | 172 °C at 13 mmHg | [4][6] |

| Purity | Typically available at ≥97% | [2] |

| InChI Key | LPDFGLZUUCLXGM-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While detailed spectra are proprietary to manufacturers, the expected characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals in the aromatic region corresponding to the five protons on the quinoline core. ¹³C NMR would display nine distinct signals for the carbon atoms.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak (M⁺) around m/z 197 and 199.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=C and C=N stretching within the aromatic heterocyclic system and C-Cl bonds.

Synthesis Methodologies

This compound is typically synthesized via chlorination of a suitable quinoline precursor. While multiple routes exist, a common and illustrative laboratory-scale approach involves the chlorination of a hydroxyquinoline. Another documented method involves the reaction of 2-vinylanilines with diphosgene.[8]

The chlorination of a hydroxylated precursor is a foundational reaction in heterocyclic chemistry. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is effective for converting hydroxyl groups (or their tautomeric keto forms) on nitrogen-containing heterocycles into chlorides. This transformation is crucial as the resulting chloro-substituent is an excellent leaving group for subsequent nucleophilic substitution reactions.

Diagram 2: General Synthetic Workflow for Dichloroquinolines

Caption: A representative workflow for the synthesis of dichloro-heterocycles.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from established methods for the chlorination of related hydroxy-heterocycles, such as 2-hydroxy-6-chloroquinoxaline.[9][10]

Objective: To synthesize this compound from 6-chloro-2-hydroxyquinoline.

Materials:

-

6-chloro-2-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 6-chloro-2-hydroxyquinoline (1 equivalent). This entire setup must be in a well-ventilated fume hood.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 2-3 equivalents). POCl₃ is corrosive and reacts violently with water; handle with extreme care.

-

Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step that generates HCl gas and must be performed in a fume hood.

-

Isolation: The solid product will precipitate from the aqueous solution. Collect the crude solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral (tested with pH paper).

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[9]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two chlorine atoms, which serve as leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2-position, making the C2-Cl bond particularly susceptible to nucleophilic attack. The C6-Cl on the benzene portion is less activated but can still participate in reactions under more forcing conditions or with specific catalysts.

This differential reactivity allows for selective and sequential functionalization, making this compound a valuable scaffold in synthetic chemistry.

Diagram 3: Reactivity of this compound

Caption: Major application areas stemming from the reactivity of this compound.

Core Applications:

-

Pharmaceutical Development: The quinoline core is a well-established pharmacophore found in numerous drugs, most notably antimalarials like chloroquine.[11][12] this compound serves as a key intermediate in the synthesis of novel drug candidates, particularly in the development of new antimalarial and antibacterial agents.[6][13][14] Its structure allows for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

-

Agrochemicals: It is employed in the formulation of pesticides and herbicides, contributing to crop protection.[6][13] The dichlorinated scaffold can be elaborated to produce molecules with potent biological effects against agricultural pests and weeds.

-

Material Science: The compound is explored for its potential in creating advanced materials, including specialized polymers and coatings, due to its rigid, aromatic structure.[13]

Safety, Handling, and Toxicology

As a halogenated heterocyclic compound, this compound requires careful handling to minimize exposure. It is classified as an irritant and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source: Aggregated GHS information from multiple suppliers.[1] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Storage: Store in a tightly sealed container in a cool, dry place with an inert atmosphere.[4]

Toxicological Information: To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[16] The available data suggests it is an irritant, and prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[16] There is no data available to indicate it is a carcinogen.[16]

Conclusion

This compound (CAS 1810-72-6) is a high-value chemical intermediate with significant applications in pharmaceutical discovery, agrochemical development, and material science. Its utility is defined by the strategic placement of two chlorine atoms, which allows for versatile chemical modifications through nucleophilic substitution. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage this powerful molecular scaffold in their work.

References

- Vertex AI Search. (n.d.). This compound - Local Food. Retrieved January 9, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

- Capot Chemical Co., Ltd. (2008). MSDS of 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.

- Alfa Chemistry. (n.d.). CAS 1810-72-6 this compound. Retrieved January 9, 2026.

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved January 9, 2026, from [Link]

- A2B Chem. (n.d.). 1810-72-6 | MFCD03427194 | this compound. Retrieved January 9, 2026.

- Aaron Chemicals. (n.d.). 1810-72-6 | MFCD03427194 | this compound. Retrieved January 9, 2026.

- Fisher Scientific. (n.d.). CAS RN 1810-72-6. Retrieved January 9, 2026.

-

ChemSynthesis. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

- Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloroquinoxaline. Retrieved January 9, 2026, from [Link]

- Arborpharmchem. (n.d.). CAS No. 1810-72-6 this compound. Retrieved January 9, 2026.

- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Dichloroquinoxaline. Retrieved January 9, 2026.

- Lee, B. S., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of organic chemistry, 67(22), 7884-7886.

- El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

-

Kaur, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved January 9, 2026, from [Link]

-

da Cruz, L. F., et al. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound CAS#: 1810-72-6 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. capotchem.cn [capotchem.cn]

physical properties of 2,6-dichloroquinoline

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloroquinoline

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound (CAS No. 1810-72-6). Designed for researchers, chemists, and professionals in drug development and material science, this document consolidates essential data, including physicochemical constants, spectroscopic signatures, and established analytical protocols. By explaining the causality behind experimental methodologies and grounding all data in authoritative references, this guide serves as a critical resource for the safe handling, characterization, and application of this important heterocyclic intermediate.

Introduction: Significance of this compound

This compound is a halogenated aromatic heterocycle built upon a quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound, with chlorine atoms at both the electron-deficient pyridine ring and the electron-rich benzene ring, imparts a unique reactivity profile, making it a versatile and valuable precursor in organic synthesis.

Its primary significance lies in its role as a key building block for more complex molecules. Researchers in pharmaceutical development utilize this compound as an intermediate in the synthesis of novel antimalarial and antibacterial agents.[1] Beyond medicine, it finds applications in the agrochemical sector for creating pesticides and herbicides and in material science for the development of advanced polymers.[1] A thorough understanding of its physical properties is therefore a prerequisite for its effective and safe use in these critical research and development fields.

Physicochemical Properties

The fundamental physical properties of a compound are critical for its identification, purification, and application in synthetic chemistry. The following data has been compiled from verified sources.

Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₅Cl₂N[1]

-

Molecular Weight: 198.05 g/mol [1]

-

CAS Number: 1810-72-6[1]

-

Appearance: White to light yellow or tan crystalline powder.[2]

-

Structure:

Core Physical Data Summary

The principal thermodynamic and physical constants for this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions, from reaction temperature settings to purification strategies like distillation or recrystallization.

| Property | Value | Source(s) |

| Melting Point | 161-164 °C | [1] |

| Boiling Point | 292.3 °C (at 760 mmHg) | [3] |

| 172 °C (at 13 mmHg) | [4] | |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [4] |

| LogP (Predicted) | 3.3 | [3] |

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, which are vital for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental proton NMR data has been reported in deuterated chloroform (CDCl₃). The spectrum is characterized by five distinct signals in the aromatic region, consistent with the five protons on the quinoline core.

-

Experimental Data (CDCl₃):

-

δ 8.03 ppm (d, 1H, J=8.6 Hz, H4)

-

δ 7.97 ppm (d, 1H, J=9.0 Hz, H8)

-

δ 7.81 ppm (d, 1H, J=2.3 Hz, H5)

-

δ 7.68 ppm (dd, 1H, J=9.0 Hz, J=2.3 Hz, H7)

-

δ 7.42 ppm (d, 1H, J=8.6 Hz, H3)

-

-

Interpretation: The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The observed coupling constants (J values) are typical for ortho- and meta-relationships between protons on the quinoline ring, allowing for definitive assignment of each proton.

-

Aromatic Carbons (C-H): Expected in the range of 120-140 ppm .

-

Quaternary Carbons (C-Cl, C-N=, C-C): Expected in the range of 140-155 ppm . The carbons directly attached to the electronegative chlorine (C2, C6) and nitrogen atoms will be shifted further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorptions are:

-

C=N Stretch: A sharp, medium-intensity band around 1620-1580 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ .

-

C-Cl Stretch: Strong bands in the fingerprint region, typically around 850-750 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The primary peak will be at m/z = 197 (for C₉H₅³⁵Cl₂N).

-

Isotopic Peaks: Isotopic peaks at m/z = 199 (M+2, from one ³⁷Cl) and m/z = 201 (M+4, from two ³⁷Cl) will be present in a characteristic ratio, confirming the presence of two chlorine atoms.

-

Key Fragment: A significant fragment is often observed at m/z = 162 , corresponding to the loss of a chlorine atom ([M-Cl]⁺).[3]

Solubility Profile and Crystallographic Data

Solubility

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. However, based on its molecular structure—a largely nonpolar aromatic system with a polar nitrogen atom—a qualitative solubility profile can be predicted:

-

Water: Expected to be insoluble or sparingly soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility.

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, THF): Expected to have good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility.

For precise quantitative determination, a standardized protocol is required (see Section 5.2).

Crystal Structure

As of the date of this publication, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). This analytical technique, were the data available, would provide the definitive solid-state conformation, bond lengths, bond angles, and intermolecular packing interactions (e.g., π-stacking), which are crucial for understanding polymorphism and solid-state behavior.

Standardized Experimental Protocols

The trustworthiness of physical property data hinges on the use of validated, reproducible methodologies. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Melting Point Determination (Capillary Method)

This protocol is adapted from OECD Test Guideline 102 . This method provides the melting range, which is an indicator of purity.

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm. Pack the sample firmly by tapping the tube.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10 °C below the expected melting point (i.e., ~150 °C).

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two points is the melting range.

Protocol: Solubility Determination (Flask Method)

This protocol is adapted from OECD Test Guideline 105 for substances with solubility greater than 0.01 g/L.

-

System Equilibration: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., ethanol).

-

Stirring: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (a preliminary test may be needed, but 24 hours is often adequate).

-

Phase Separation: Cease agitation and allow the mixture to stand at the same temperature for another 24 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in units of g/L or mg/mL.

Characterization Workflow & Data Integration

Effective characterization of a chemical sample requires a logical flow of experiments where each result informs the next. The following diagram illustrates a standard workflow for the comprehensive physical and structural verification of a this compound sample.

Caption: Logical workflow for the characterization of this compound.

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This guide has detailed the essential physical and spectroscopic properties of this compound. The provided data on its thermal properties, spectroscopic fingerprints, and predicted solubility, combined with standardized protocols for their experimental verification, offers a robust framework for researchers. By leveraging this information, scientists and developers can confidently identify, handle, and utilize this compound as a precursor in the synthesis of high-value compounds for the pharmaceutical, agrochemical, and material science industries.

References

-

iChemical. (n.d.). This compound, CAS No. 1810-72-6. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607502, this compound. Retrieved January 9, 2026, from [Link]

-

OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- S. K. Kim, D. Y. Kim, J. N. Kim. (1999). A Convenient Synthesis of Chloroquinolinesulfonyl Chlorides from Dichloroquinolines. HETEROCYCLES, Vol. 51, No. 6.

-

OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloroquinoline: Synthesis, Characterization, and Reactivity

This technical guide provides a comprehensive overview of 2,6-dichloroquinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, provides validated synthetic protocols, details its spectroscopic signature, and explores the chemical principles governing its reactivity. The focus is on delivering field-proven insights and explaining the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Core Molecular Attributes of this compound

This compound is a substituted aromatic heterocycle built upon a quinoline core. The presence of two electron-withdrawing chlorine atoms significantly influences its chemical properties and reactivity, making it a versatile scaffold for further chemical modification. Its fundamental attributes are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅Cl₂N | [PubChem][1] |

| Molecular Weight | 198.05 g/mol | [PubChem][1] |

| CAS Number | 1810-72-6 | [PubChem][1] |

| Appearance | White to tan crystalline powder | Echemi |

| Melting Point | 161-164 °C | Sigma-Aldrich |

Synthesis of this compound: A Validated Protocol

The most established and reliable method for synthesizing this compound is through the direct chlorination of a quinolinone precursor, specifically 6-chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-2(1H)-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The choice of phosphorus oxychloride is predicated on its ability to convert the hydroxyl/amide functional group at the C2 position into an excellent leaving group, which is subsequently displaced by a chloride ion. The reaction proceeds via an electrophilic attack by the phosphorus atom on the oxygen of the quinolinone, forming a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion (from POCl₃ itself), leading to the formation of the 2-chloro-substituted product and the release of a phosphorus-based byproduct. The chlorine atom at the C6 position remains unaffected as it is on the stable benzene ring and not activated towards this type of substitution.

Caption: Workflow for the synthesis of this compound via chlorination.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for the chlorination of related hydroxy-heterocycles.[2]

Materials:

-

6-Chloro-2-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-2-hydroxyquinoline. Expertise Note: Ensure all glassware is scrupulously dried. POCl₃ reacts violently with water, which would not only be hazardous but would also consume the reagent and reduce yield.

-

Addition of Reagent: In a well-ventilated fume hood, carefully and slowly add an excess of phosphorus oxychloride to the flask (typically 3-5 molar equivalents relative to the starting material). The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring. Maintain the reflux for 2-4 hours. Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; it must be performed in an efficient fume hood.

-

Neutralization & Precipitation: The acidic aqueous mixture is then slowly neutralized with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7. The solid product, this compound, will precipitate out.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. The data presented here serve as a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom results in a downfield shift of the protons and carbons, particularly those in close proximity.

1H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region (δ 7.0-8.5 ppm) will show five distinct proton signals.

-

H3 & H4: These protons on the pyridine ring will appear as doublets, coupled to each other. H4 is typically further downfield than H3.

-

H5, H7, H8: These protons on the benzene ring will exhibit a more complex splitting pattern. H5 and H7 will likely appear as doublets or doublet of doublets due to coupling with their neighbors. H8 will also be a doublet. The exact chemical shifts are influenced by the C6-chloro substituent.

13C NMR (Predicted, 100 MHz, CDCl₃): The spectrum will display nine distinct signals for the nine carbon atoms.

-

C2 & C6: The carbons directly bonded to the chlorine atoms will be significantly deshielded and their signals will appear downfield.

-

Quaternary Carbons (C4a, C8a): These carbons at the ring junction will also be identifiable.

-

CH Carbons: The remaining five carbons bearing protons will appear in the characteristic aromatic region.

Note: While experimental spectra from a peer-reviewed journal are the gold standard, high-quality predicted spectra based on established increments provide a reliable reference for structural confirmation.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Key Fragmentation Pathways: The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).

-

Molecular Ion (M⁺): A strong molecular ion peak is observed at m/z 197 (for ³⁵Cl₂) and 199 (for one ³⁵Cl and one ³⁷Cl).[1]

-

Loss of Chlorine (M-Cl)⁺: A significant fragment is observed at m/z 162, corresponding to the loss of a chlorine radical. This is a common fragmentation pathway for halogenated aromatic compounds.[1]

-

Loss of HCN: Subsequent fragmentation of the [M-Cl]⁺ ion can involve the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), a characteristic fragmentation for quinoline and other nitrogen-containing heterocycles.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms, particularly the one at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the chlorine at the C6 position. This enhanced reactivity is a cornerstone of its application in building more complex molecules.

Causality of Reactivity:

-

Activation by Nitrogen: The C2 position is alpha to the ring nitrogen. The electronegative nitrogen atom polarizes the C2-Cl bond and can stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack. This stabilization is not available to the C6 position.

-

Intermediate Stabilization: When a nucleophile attacks the C2 position, the resulting anionic intermediate (Meisenheimer complex) is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. This lowers the activation energy for the reaction, making it kinetically favorable.

This regioselective reactivity allows for the sequential functionalization of the quinoline core, making this compound an excellent building block. For instance, reaction with an amine nucleophile will selectively displace the C2 chlorine, leaving the C6 chlorine available for subsequent reactions, such as palladium-catalyzed cross-coupling.[3][4]

Caption: Generalized mechanism for SₙAr on this compound.

Role as a Kinase Inhibitor Scaffold

The quinoline ring is a "privileged scaffold" in medicinal chemistry, frequently found in the core structure of kinase inhibitors. Kinase inhibitors are a critical class of targeted cancer therapies. While specific drugs directly synthesized from this compound are not as prominently documented as those from related quinazolines, its value lies in its potential as a starting material for libraries of compounds aimed at kinase targets. The C2 position can be functionalized with various amine-containing groups to interact with the hinge region of a kinase's ATP-binding pocket, while the C6 position can be modified to improve potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a high-value chemical intermediate defined by its stable, yet selectively reactive, structure. A thorough understanding of its synthesis via chlorination of 6-chloro-2-hydroxyquinoline provides a reliable pathway to its production. Its spectroscopic signatures, particularly in NMR and mass spectrometry, offer clear benchmarks for its identification and quality control. The cornerstone of its synthetic utility, the regioselective reactivity of the C2-chloro group in nucleophilic aromatic substitution, empowers chemists to use it as a foundational building block for complex molecular architectures, particularly in the rational design of potential therapeutic agents like kinase inhibitors. This guide provides the foundational, technically-grounded knowledge required for its effective application in a research and development setting.

References

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

-

Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. [Link]

-

SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. [Link]

-

Synthesis route of target compounds. Reagents and conditions: a thiourea, absolute ethanol, reflux, 3 h. ResearchGate. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

- Process for preparing 2,6-dicholoroquinoxaline.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. National Center for Biotechnology Information. [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkat USA. [Link]

-

Quinoline, 4,7-dichloro-. NIST WebBook. [Link]

-

Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Publications. [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

-

quizartinib. PubChem, National Center for Biotechnology Information. [Link]

-

Quizartinib. PubChem, National Center for Biotechnology Information. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

Sources

- 1. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

solubility of 2,6-dichloroquinoline in organic solvents

An In-depth Technical Guide on the Solubility of 2,6-Dichloroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of public, quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides robust, step-by-step experimental protocols for its determination. The guide synthesizes theoretical concepts with practical, field-proven methodologies to empower researchers to accurately predict, measure, and apply the solubility characteristics of this compound in various organic solvents. We explore the interplay of its physicochemical properties with solvent characteristics and introduce predictive frameworks such as Hansen Solubility Parameters. This document is designed to be a self-contained resource for optimizing reaction conditions, developing purification strategies, and guiding formulation development.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[2] Its quinoline core is a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the development of antimalarial and antibacterial drugs.[1][3] The specific substitution pattern of two chlorine atoms at the 2 and 6 positions significantly influences its electronic properties, reactivity, and, crucially, its solubility.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility dictates bioavailability and is a key parameter in formulation. In chemical synthesis, it governs the choice of reaction media, affects reaction kinetics, and is fundamental to designing effective crystallization and purification processes. As such, a thorough grasp of its behavior in different organic solvents is not merely academic but a prerequisite for efficient and successful research and development.

Physicochemical Properties of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. The structure of this compound, featuring a largely nonpolar aromatic system and two electronegative chlorine atoms, results in a molecule with moderate polarity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [4] |

| Molecular Weight | 198.05 g/mol | [2][4] |

| Appearance | White to orange to tan crystal or powder | [5] |

| Melting Point | 161-164 °C | [4][6] |

| XLogP3 (Predicted) | 3.3 | [2][5] |

| Topological Polar Surface Area | 12.9 Ų | [2][5] |

The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XLogP3 value of 3.3 indicates a significant hydrophobic character, suggesting poor solubility in water but favorable solubility in many organic solvents.[2][5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This adage is scientifically grounded in the nature of intermolecular forces between solute and solvent molecules. For dissolution to be favorable, the energy released from new solute-solvent interactions must be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.

Role of Polarity and Intermolecular Forces

The solubility of this compound is governed by a balance of forces:

-

Dispersion Forces (van der Waals): Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene. The large, electron-rich aromatic system of this compound allows for significant dispersion interactions.

-

Dipole-Dipole Forces: The chlorine substituents and the nitrogen atom induce a permanent dipole moment in the molecule, allowing it to interact with polar solvents like dichloromethane and acetone.

-

Hydrogen Bonding: this compound contains a nitrogen atom that can act as a hydrogen bond acceptor.[5] Therefore, it is expected to show some solubility in protic solvents like ethanol and methanol, where it can accept a hydrogen bond from the solvent's hydroxyl group.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[9][10] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is smaller than the interaction radius (R₀) of the solute, dissolution is predicted.[9] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[12] Based on its structure, it would be expected to have a moderately high δd, a moderate δp, and a low-to-moderate δh. This profile suggests good solubility in solvents like THF, chloroform, and acetone.

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

The Equilibrium Shake-Flask Method: A Protocol

This protocol provides a self-validating system for generating accurate solubility data. The key principle is to create a saturated solution at a specific temperature, separate the dissolved solute from the excess solid, and quantify the concentration of the solute in the solution.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Vials with screw caps

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.

-

Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is highly temperature-dependent.[7]

-

Equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[7]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove all undissolved micro-particles.

-

-

Quantification (Gravimetric Method):

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Weigh the vial containing the dried this compound residue.

-

Calculate the solubility using the masses of the dissolved solute and the solvent.

-

-

Calculation of Solubility:

-

Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Illustrative Data and Solvent Selection

While comprehensive experimental data is not publicly available, the principles discussed allow for the creation of an illustrative guide for solvent selection. Researchers can use the protocols in this guide to populate such a table for their specific needs.

Table 2: Template for Experimental Solubility of this compound at 25°C

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Hexane | Nonpolar | 0.1 | 1.9 | Low | User to determine |

| Toluene | Nonpolar | 2.4 | 2.4 | Low-Moderate | User to determine |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High | User to determine |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High | User to determine |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | User to determine |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Moderate-High | User to determine |

| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate | User to determine |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderate | User to determine |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate | User todetermine |

| Water | Polar Protic | 10.2 | 80.1 | Very Low | User to determine |

Conclusion

This technical guide provides a robust framework for understanding and determining the . By combining theoretical principles with detailed, actionable experimental protocols, we have created a resource for researchers to generate the precise data needed for their work. The provided methodologies are designed to ensure scientific integrity and reproducibility, enabling the optimization of synthetic routes, purification techniques, and formulation strategies involving this important chemical intermediate. An empirical approach, as detailed here, remains the gold standard for obtaining the reliable solubility data essential for advancing research and development.

References

- This compound - Local Food. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved January 9, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

This compound | C9H5Cl2N | CID 607502 . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

This compound - 1810-72-6, C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis . (2025, May 20). ChemSynthesis. Retrieved January 9, 2026, from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

Hansen solubility parameter . (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters . (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Hansen Solubility Parameters . (n.d.). Retrieved January 9, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development . (2024, July 28). Hebei Weimiao. Retrieved January 9, 2026, from [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019 . (2019, October 30). YouTube. Retrieved January 9, 2026, from [Link]

Sources

- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 2. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2,6-二氯喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. youtube.com [youtube.com]

- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

2,6-dichloroquinoline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. The focus is on its fundamental physicochemical properties—specifically its melting and boiling points—which are critical indicators of purity and identity in research and development settings. This document delves into the theoretical underpinnings of these properties, provides validated experimental protocols for their determination, and explores the compound's broader applications, particularly within the pharmaceutical and agrochemical industries.

Introduction to this compound

This compound is a heterocyclic aromatic compound characterized by a quinoline core substituted with two chlorine atoms. This structural motif makes it a highly versatile building block in organic synthesis. Its ability to undergo further functionalization at the chlorine-substituted positions renders it an invaluable precursor for the development of a wide array of more complex molecules. Consequently, this compound serves as a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.[1] Accurate characterization of its physical properties is the first step in ensuring the quality and reliability of these downstream applications.

Physicochemical and Safety Data

A precise understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic chemistry. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1810-72-6 | [2][3][4] |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2][5] |

| Appearance | Light yellow to brown powder or crystal | [1] |

| Melting Point | 160 - 164 °C | [1][2][3][6][7] |

| Boiling Point | 292.3 °C at 760 mmHg 172 °C at 13 mmHg | [1][2][4][6] |

Safety and Hazard Information:

This compound is classified as an irritant. Researchers must adhere to appropriate safety protocols when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

-

Recommended PPE: Eyeshields, gloves, and a type N95 dust mask are recommended.[3]

The Scientific Principles of Phase Transitions

The melting and boiling points are fundamental thermal properties that define the transition between a substance's solid, liquid, and gaseous states. These constants are not merely benchmarks; they are critical indicators of a compound's identity and purity.

Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9] This phenomenon, known as melting point depression, makes it a highly reliable method for assessing the purity of a solid organic compound.

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[10][11][12] Like the melting point, the boiling point is a characteristic physical property that can be used for identification. However, it is highly sensitive to changes in external pressure. Therefore, it is crucial to record the barometric pressure when determining a boiling point.[10][13] Impurities can also affect the boiling point, typically causing an elevation.

Experimental Determination Protocols

The following sections detail standardized, field-proven methodologies for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

This is the most common and accurate method for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[14]

-

Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be approximately 1-2 mm.[8]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus.[14]

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 20°C below this approximate temperature.[9]

-

Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[9]

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ – T₂.[14]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted to perform this procedure.

Methodology:

-

Sample Preparation: Place a small amount of this compound into a small test tube (e.g., a 6x50 mm Durham tube) and gently heat it until it melts. The liquid should fill the tube to a depth of about 1-2 cm.

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the liquid sample with the open end down.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11][13]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged. Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring uniform heating.[11][13]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[11][15]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[11][13]

Caption: Workflow for Micro Boiling Point Determination.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate. The two chlorine atoms act as reactive handles, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups, thereby building molecular complexity.

-

Pharmaceutical Development: It is a crucial building block in medicinal chemistry, particularly for developing antimalarial and antibacterial agents.[1][16] The quinoline scaffold is a well-known pharmacophore present in many approved drugs, and chloro-substituted derivatives are key precursors in their synthesis.[17]

-

Agrochemicals: In the agrochemical sector, this compound is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[1][16]

-

Material Science: The compound's rigid, aromatic structure is also exploited in material science for the synthesis of advanced polymers and coatings.[16]

-

Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods.[16]

Conclusion

This compound is a compound of significant industrial and academic importance. Its melting point of 160-164 °C and boiling point of 292.3 °C at 760 mmHg are critical parameters that confirm its identity and purity. The standardized protocols outlined in this guide provide a reliable framework for verifying these properties in a laboratory setting. A thorough understanding of these fundamental characteristics, coupled with stringent safety practices, is essential for leveraging this versatile intermediate in the fields of drug discovery, agrochemical synthesis, and materials science.

References

-

This compound, CAS No. 1810-72-6. iChemical. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

This compound. Local Food. [Link]

-

Determination of Boiling Point (B.P). vijaynazare.weebly.com. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. ResearchGate. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

This compound. ChemSynthesis. [Link]

-

experiment (1) determination of melting points. ResearchGate. [Link]

-

2,6-Dichloroquinoxaline, 97% 18671-97-1 India. Ottokemi. [Link]

-

This compound. PubChem, NIH. [Link]

-

Synthesis of 2,6-dichloroquinoxaline. PrepChem.com. [Link]

- Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

-

2,6-Dichloroquinoxaline. PubChem, NIH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CAS No. 1810-72-6 - iChemical [ichemical.com]

- 3. This compound 97 1810-72-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1810-72-6 [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chymist.com [chymist.com]

- 16. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Structural Elucidation of 2,6-Dichloroquinoline: A Technical Guide for Researchers

Introduction: The Significance of 2,6-Dichloroquinoline in Modern Chemistry

This compound is a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing properties of the chlorine substituents, imparts unique chemical and physical characteristics. As a key building block, it serves as a scaffold for the synthesis of a diverse range of compounds with potential biological activities, including antimalarial, antibacterial, and anticancer properties. The precise characterization of this molecule is paramount for ensuring the purity, consistency, and efficacy of its downstream applications. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The chlorine atoms are substituted at positions 2 and 6. Understanding this substitution pattern is crucial for the correct assignment of spectroscopic signals, as different isomers would yield distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of a suitable deuterated solvent is the first critical step in NMR analysis. For this compound, which is a solid at room temperature, solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate choices due to their ability to dissolve a wide range of organic compounds. The predicted ¹H NMR data presented here is in DMSO-d₆, a common choice for heterocyclic compounds.[1]

Broadband decoupling in ¹³C NMR is a standard technique employed to simplify the spectrum by removing the coupling between carbon and proton atoms. This results in a spectrum where each unique carbon atom is represented by a single peak, greatly facilitating spectral interpretation.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The predicted spectrum in DMSO-d₆ provides a valuable reference for the expected chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.04 | Doublet (d) | 7.8 |

| H-4 | 7.97 | Doublet (d) | 8.8 |

| H-5 | 7.81 | Doublet (d) | 1.9 |

| H-7 | 7.68 | Doublet of Doublets (dd) | 9.8, 2.9 |

| H-3 | 7.42 | Doublet (d) | 8.8 |

| Data sourced from iChemical[1] |

The downfield shifts of these protons are indicative of their attachment to an electron-deficient aromatic system. The distinct multiplicities and coupling constants arise from the spin-spin interactions between neighboring protons, allowing for the precise assignment of each signal.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected in the proton-decoupled spectrum. The carbons directly attached to the electronegative chlorine and nitrogen atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 132 - 136 |

| C-7 | 126 - 130 |

| C-8 | 125 - 129 |

| C-3 | 122 - 126 |

| C-4a | 127 - 131 |

| C-8a | 147 - 152 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the aromatic rings and the carbon-chlorine bonds.

Expertise & Experience: Sample Preparation for Solid-State IR

For solid samples like this compound, the KBr pellet method is a classic and reliable technique. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a transparent disk. This ensures that the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum. An alternative is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.

Characteristic IR Absorption Bands

While a specific experimental spectrum with a full peak list is best sourced from a dedicated database like the Spectral Database for Organic Compounds (SDBS), the expected characteristic absorption bands for this compound are as follows:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations. |

| 1600 - 1450 | C=C Stretch | Aromatic ring carbon-carbon stretching. Multiple bands are expected in this region. |

| 1400 - 1000 | In-plane C-H Bending | Bending vibrations of the aromatic C-H bonds. |

| 900 - 675 | Out-of-plane C-H Bending | Characteristic "oop" vibrations that can be indicative of the substitution pattern. |

| 850 - 550 | C-Cl Stretch | Carbon-chlorine stretching vibrations. The presence of two C-Cl bonds may lead to multiple absorptions in this region. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment.

-

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Impact (EI) is a common ionization technique for relatively small, thermally stable organic molecules like this compound.

Expertise & Experience: Understanding Electron Impact (EI) Ionization

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. The molecular ion peak is crucial as it directly provides the molecular weight of the compound.

Mass Spectrum of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak (M⁺˙) will appear as a cluster of peaks.

| m/z | Ion | Interpretation |

| 197 | [C₉H₅³⁵Cl₂N]⁺˙ | Molecular ion (M⁺˙) with two ³⁵Cl isotopes (most abundant).[2] |

| 199 | [C₉H₅³⁵Cl³⁷ClN]⁺˙ | M+2 peak, molecular ion with one ³⁵Cl and one ³⁷Cl.[2] |

| 201 | [C₉H₅³⁷Cl₂N]⁺˙ | M+4 peak, molecular ion with two ³⁷Cl isotopes. |

| 162 | [C₉H₅³⁵ClN]⁺˙ | Fragment ion resulting from the loss of a chlorine radical (M - Cl).[2] |

| 127 | [C₉H₅N]⁺˙ | Fragment ion from the loss of both chlorine atoms. |

The relative intensities of the M⁺˙, M+2, and M+4 peaks (approximately 9:6:1 ratio) are a definitive indicator of a molecule containing two chlorine atoms.

Caption: Simplified fragmentation pathway of this compound.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the aromatic system and carbon-halogen bonds through their characteristic vibrational frequencies. Finally, mass spectrometry provides the definitive molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This multi-faceted approach ensures the highest level of confidence for researchers and professionals working with this important chemical entity.